Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18039706
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O2 |
|---|---|
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | tert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3 |
| Standard InChI Key | LPEZLYPDECBKAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
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Bicyclo[1.1.1]pentane (BCP): A strained hydrocarbon scaffold with three fused cyclopropane rings, providing exceptional rigidity and steric bulk. This moiety is increasingly used as a bioisostere for phenyl rings, tert-butyl groups, and alkynes due to its ability to enhance metabolic stability and solubility .
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Piperazine Ring: A six-membered diamine ring that facilitates hydrogen bonding and electrostatic interactions with biological targets. Its nitrogen atoms serve as handles for further functionalization.
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Tert-Butyl Carbamate: A protective group that enhances solubility and modulates reactivity during synthetic workflows.
The molecular formula is , with a molar mass of 252.35 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate |
| InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3 |
| PubChem CID | 165943765 |
Synthesis and Functionalization
Traditional Multi-Step Synthesis
Early synthetic routes to BCP-containing compounds relied on multi-step sequences involving:
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Propellane Activation: [1.1.1]Propellane, the precursor to BCP derivatives, undergoes radical or anionic opening to generate bicyclo[1.1.1]pent-1-yl intermediates .
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Piperazine Coupling: The BCP moiety is introduced to piperazine via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
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Carbamate Protection: The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
These methods often require harsh reagents (e.g., sodium hydride) and suffer from moderate yields due to competing polymerization side reactions .
Advanced One-Step Approaches
Recent breakthroughs leverage radical chemistry for streamlined synthesis. For example, iron(II) phthalocyanine (Fe(Pc)) and tert-butyl hydroperoxide (TBHP) enable direct acylation of [1.1.1]propellane with semicarbazides, yielding monosubstituted BCP carboxamides in a single step . This method eliminates intermediate isolation and improves scalability:
Physicochemical and Reactivity Profile
Stability and Solubility
The BCP core’s rigidity confers remarkable thermal and metabolic stability, while the tert-butyl group enhances lipophilicity (). Aqueous solubility is moderate (∼50 mg/L), making the compound suitable for in vitro assays.
Reactivity
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Nucleophilic Substitution: The piperazine nitrogen undergoes alkylation or acylation, enabling diversification.
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Radical Reactions: The BCP scaffold participates in radical chain reactions, facilitating C–H functionalization .
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Hydrogenolysis: The tert-butyl carbamate can be cleaved under acidic conditions (e.g., HCl/dioxane) to reveal a free amine.
Applications in Drug Discovery and Materials Science
Bioisosteric Replacement
BCP derivatives are prized as non-classical bioisosteres:
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Phenyl Ring Replacement: The BCP moiety mimics 1,4-disubstituted benzene rings while reducing molecular weight and improving solubility .
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tert-Butyl Substitute: Enhances metabolic stability compared to flexible alkyl groups.
Case Studies
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Anticancer Agents: Piperazine-BCP hybrids exhibit potent inhibition of kinase targets (e.g., EGFR and BRAF) by exploiting the scaffold’s ability to occupy hydrophobic binding pockets.
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Neurological Therapeutics: BCP-containing analogs of serotonin reuptake inhibitors show improved blood-brain barrier permeability.
Industrial Applications
In materials science, the compound’s rigidity and thermal stability make it a candidate for high-performance polymers and adhesives. Continuous flow reactors are employed for kilogram-scale production, ensuring consistent quality.
Mechanistic Insights
Target Engagement
The BCP scaffold’s rigidity preorganizes the molecule for optimal binding to enzymatic active sites. Molecular dynamics simulations reveal that the piperazine nitrogen forms hydrogen bonds with conserved residues in protein kinases, while the tert-butyl group occupies adjacent hydrophobic pockets .
Metabolic Pathways
In vivo studies of related compounds indicate hepatic clearance via cytochrome P450 3A4 (CYP3A4)-mediated oxidation. The BCP core resists degradation, prolonging half-life compared to linear analogs.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Advantages |
|---|---|---|
| Tert-butyl 4-(3-aminobicyclo[1.1.1]pentan-1-yl)piperazine-1-carboxylate | Amino substituent on BCP | Enhanced target affinity |
| Bicyclo[1.1.1]pent-1-ylcarbamic acid tert-butyl ester | Lacks piperazine ring | Simplified synthesis |
| 1,3-Disubstituted BCP derivatives | Dual functionalization | Multivalent interactions |
Future Directions and Challenges
Synthetic Innovations
Developing enantioselective methods for BCP functionalization remains a priority. Asymmetric catalysis using chiral ligands could yield optically pure derivatives for probing stereochemical effects in drug action .
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